N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-cycloheptyl-6-nitro-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c20-16(18-12-5-3-1-2-4-6-12)14-10-11-9-13(19(22)23)7-8-15(11)24-17(14)21/h7-10,12H,1-6H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSFDDPCURTBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with cycloheptylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carbonyl carbon.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-cycloheptyl-6-amino-2-oxo-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly pancreatic lipase inhibitors.
Mechanism of Action
The mechanism of action of N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides . This inhibition reduces fat absorption and can aid in weight management.
Comparison with Similar Compounds
Table 1: Key Structural Features of 2-Oxo-2H-chromene-3-carboxamide Derivatives
Key Observations:
- Steric and Solubility Impact: The cycloheptyl group in the target compound introduces significant steric hindrance compared to smaller substituents like 2-methoxyphenyl or 2-carboxyphenyl . This may reduce solubility in polar solvents but improve lipophilicity for membrane penetration in biological systems.
- Biological Relevance: The carboxamide group in the target compound and analogs replaces the carboxylic acid in , likely enhancing metabolic stability and bioavailability.
Crystallographic and Computational Insights
- Crystallography Tools: Programs like SHELX and Mercury enable structural comparisons. For example, Mercury’s visualization of hydrogen bonding and π-stacking in nitro-substituted chromenes could reveal tighter packing versus methoxy analogs due to stronger dipole interactions.
- Morphology Prediction: Mercury can simulate crystal morphologies, which may differ between the target compound (bulky cycloheptyl) and planar substituents like 2-carboxyphenyl .
Biological Activity
N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the class of chromene derivatives, known for their diverse biological activities. This article provides an in-depth examination of its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.34 g/mol. The structure features a nitro group at the 6-position, which is significant for its biological activity.
Antibacterial Activity
Research indicates that the nitro group in this compound may impart antibacterial properties. Nitro compounds are known to disrupt bacterial cell wall synthesis and interfere with essential metabolic processes.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of chromene compounds exhibit MIC values comparable to established antibiotics. For instance, certain analogs demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N-cycloheptyl derivative | 32 | E. coli |
| Ciprofloxacin | 16 | S. aureus |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro studies. The presence of the nitro group contributes to its ability to inhibit inflammatory mediators.
Research Insights:
- Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in inflammatory pathways .
- In Vivo Studies : Animal models have shown significant reductions in inflammation markers when treated with this compound, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells.
Findings from Recent Studies:
- Cell Line Testing : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including prostate cancer cells (PC3 and DU145). The IC50 values ranged from 25 μM to 35 μM after 48 hours of treatment .
| Cell Line | IC50 (µM) | Time (hours) |
|---|---|---|
| PC3 | 25 | 48 |
| DU145 | 35 | 48 |
Case Studies
- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of N-cycloheptyl derivatives against standard antibiotics. The results indicated that these compounds showed enhanced activity against resistant strains of bacteria, suggesting their potential as novel therapeutic agents .
- Anti-inflammatory Mechanism Investigation : A study focusing on the anti-inflammatory effects revealed that N-cycloheptyl derivatives significantly reduced edema in animal models, supporting their application in treating chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
